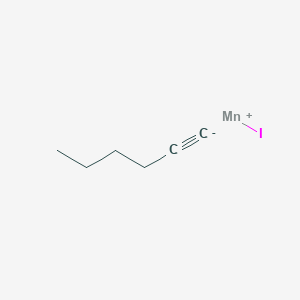

hex-1-yne;iodomanganese(1+)

Description

Significance of Manganese in Earth-Abundant Transition Metal Catalysis

In the quest for sustainable chemical synthesis, there is a notable shift away from expensive and often toxic precious metal catalysts to more economically viable and environmentally friendly alternatives. researchgate.net Manganese, as the third most abundant transition metal in the Earth's crust, has emerged as a frontrunner in this paradigm shift. researchgate.netrsc.org Its ready availability, low cost, and unique reactivity make it an attractive option for a wide range of catalytic transformations. rsc.orgelsevierpure.com The development of synthetic organic reactions utilizing manganese catalysts is, therefore, a highly important and desirable field of research. elsevierpure.com Manganese-based catalysts have proven effective in a variety of reactions, including hydrogenation, dehydrogenation, hydroelementation, and amination, often under mild conditions. rsc.orgbohrium.com

Overview of Terminal Alkyne Functionalization in Organic Synthesis

Terminal alkynes are exceptionally versatile building blocks in organic synthesis. rsc.orgacs.orgbeilstein-journals.org Their carbon-carbon triple bond can undergo a variety of addition reactions, while the terminal C-H bond is amenable to functionalization, such as in Sonogashira and related coupling reactions. beilstein-journals.org The ability to functionalize terminal alkynes allows for the construction of diverse and complex molecular architectures. rsc.org Modern catalytic methods enable the multifunctionalization of alkynes in a single step, harnessing both π-bonds to form multiple new bonds, including C-C, C-H, C-O, and C-heteroatom bonds. acs.orgorganic-chemistry.org This efficiency greatly expands the utility of alkynes in creating functionalized alkenes and other valuable organic compounds. acs.org

Importance of Manganese(I)-Alkyne Complexes, including Iodide Variants, in C-C and C-X Bond Formation

Manganese(I)-alkyne complexes are pivotal intermediates in a variety of catalytic reactions that lead to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The reactivity of these complexes can be finely tuned by the ligands surrounding the manganese center. For instance, manganese(I) tricarbonyl complexes have shown superior catalytic activity in the hydroarylation of alkynes compared to pentacarbonyl precursors. rsc.org

The nature of the halide ligand, such as iodide, also plays a crucial role. While manganese carbonyl halides like Mn(CO)₅Br are common starting materials for generating Mn(I) precatalysts, the chemistry of their iodide counterparts, Mn(CO)₅I, is less developed due to challenges in their preparation and stability. wiley-vch.de However, the use of manganese iodide (MnI₂) is significant in the preparation of organomanganese reagents through transmetalation reactions. uni-muenchen.de These reagents are valuable for subsequent C-C bond-forming reactions. researchgate.net The formation of C-N bonds, a key transformation in the synthesis of pharmaceuticals and other biologically active molecules, can also be efficiently catalyzed by manganese complexes under mild conditions. bohrium.com

Recent research has demonstrated the utility of well-defined Mn(I) alkyl complexes in the dimerization and cross-coupling of terminal alkynes, proceeding through an active Mn(I) acetylide catalyst. nih.gov These reactions are highly atom-economical and utilize an earth-abundant metal, highlighting the sustainable nature of manganese catalysis. nih.gov

Scope of Research Focus on Hex-1-yne and Related Manganese(I) Iodide Systems

The specific focus on hex-1-yne in the context of manganese(I) iodide systems provides a model for understanding the reactivity of aliphatic terminal alkynes in these catalytic processes. While many studies focus on aromatic alkynes, the behavior of aliphatic alkynes like hex-1-yne is crucial for expanding the synthetic utility of these methods. For example, in the hydroarylation of alkynes catalyzed by Mn(I)-tricarbonyl complexes, both aliphatic and aromatic terminal alkynes react effectively. rsc.org Similarly, the synthesis of certain heterocyclic compounds has been achieved using hex-1-yne, although sometimes with lower yields compared to aromatic counterparts. beilstein-journals.org The study of the "hex-1-yne;iodomanganese(1+)" system and its analogs allows for a detailed investigation of the reaction mechanisms, including the role of the iodide ligand and the factors controlling regioselectivity in the functionalization of non-activated terminal alkynes.

Data at a Glance

| Catalyst System | Substrate | Product Type | Key Features |

| Rhodium catalysis | Terminal alkynes | Cyclic carboxylic acid derivatives | Forms four different bonds (C-C, C-H, C-O, C-heteroatom) in one step. acs.orgorganic-chemistry.org |

| Copper/Palladium catalysis | Terminal alkynes, aryl halides, pinacolborane | Benzylic alkyl boronates | Differential dihydrofunctionalization of both π-bonds. acs.org |

| Copper catalysis | Terminal alkynes, α-bromocarbonyl compounds | 1,3-enyne with a quaternary carbon | Tandem alkyl radical addition/Sonogashira coupling. beilstein-journals.org |

| Mn(I)-tricarbonyl catalyst | Alkenes and Alkynes | Alkylated arenes | Superior reactivity compared to MnBr(CO)₅, operates at near room temperature. rsc.org |

| Mn(I) alkyl bisphosphine complex | Terminal alkynes | 1,3-enynes | Atom-economical dimerization and cross-coupling. nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

62485-92-1 |

|---|---|

Molecular Formula |

C6H9IMn |

Molecular Weight |

262.98 g/mol |

IUPAC Name |

hex-1-yne;iodomanganese(1+) |

InChI |

InChI=1S/C6H9.HI.Mn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

VKJIWELSXSYDCB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC#[C-].[Mn+]I |

Origin of Product |

United States |

Synthetic Methodologies for Iodomanganese I Alkyne Complexes

Precursor Synthesis Strategies for Manganese(I) Iodide Complexes

The generation of a stable and reactive manganese(I) iodide precursor is the critical first step in the synthesis of the target alkyne complexes. Two principal routes are commonly employed, starting from either manganese carbonyls or manganese(II) iodide salts.

Derivatization from Manganese Carbonyl Precursors (e.g., Mn₂(CO)₁₀, Mn(CO)₅I)

Dimanganese decacarbonyl, Mn₂(CO)₁₀, is a widely accessible and popular starting material for manganese(I) chemistry. wiley-vch.de The synthesis of the key precursor, pentacarbonylmanganese(I) iodide (Mn(CO)₅I), can be achieved through the oxidative cleavage of the Mn-Mn bond in Mn₂(CO)₁₀ using iodine (I₂). This reaction is a straightforward method to produce the desired Mn(I) halide complex. wiley-vch.de

Reaction Scheme for Mn(CO)₅I Synthesis:

The resulting Mn(CO)₅I is a versatile precursor where the carbonyl ligands can be subsequently substituted to introduce other functionalities or to create a vacant site for alkyne coordination. wiley-vch.de The chemistry of Mn(CO)₅I is less developed than its bromide and chloride analogs due to challenges in its preparation and lower stability, but it remains a crucial entry point for iodomanganese(I) complexes. wiley-vch.de

Alternatively, pentacarbonylmethylmanganese(I), MeMn(CO)₅, which can be readily prepared from Mn₂(CO)₁₀, serves as another effective precursor. chemrxiv.org This compound can react with various ligands to generate catalytically active Mn(I) species, offering an alternative to the more common Mn(CO)₅Br or Mn(CO)₅I starting materials. chemrxiv.org

Routes via Manganese(II) Iodide Salts

An alternative strategy involves the reduction of manganese(II) iodide (MnI₂) in the presence of suitable ligands, typically under a carbon monoxide (CO) atmosphere. Anhydrous MnI₂ can be prepared from the direct reaction of manganese powder with iodine. wikipedia.org The tetrahydrate form is also known and can be synthesized by treating manganese(II) carbonate with hydriodic acid. wikipedia.orgechemi.com

The reduction of MnI₂ to a Mn(I) center requires a suitable reducing agent and a source of stabilizing ligands like CO. A historical method for producing Mn₂(CO)₁₀ involved the treatment of MnI₂ with magnesium as a reductant under high pressures of carbon monoxide, demonstrating the feasibility of the Mn(II) to Mn(0) reduction, which proceeds through Mn(I) intermediates. wikipedia.org This general principle can be adapted for the synthesis of Mn(I) iodide complexes by carefully controlling the stoichiometry and reaction conditions.

| Precursor | Reagent(s) | Product | Notes |

| Mn₂(CO)₁₀ | I₂ | Mn(CO)₅I | Oxidative cleavage of the Mn-Mn bond. wiley-vch.de |

| MnI₂ | Mg, CO | Mn₂(CO)₁₀ | High-pressure reaction, proceeds via Mn(I). wikipedia.org |

| MnCO₃ | HI | MnI₂·4H₂O | Synthesis of the hydrated Mn(II) precursor. wikipedia.org |

Coordination Chemistry of Hex-1-yne and Other Terminal Alkynes to Manganese(I)-Iodide Centers

Once a suitable manganese(I) iodide precursor is obtained, the next step is the coordination of the terminal alkyne. While specific studies focusing exclusively on hex-1-yne are not extensively detailed in the literature, the general principles of terminal alkyne coordination to manganese(I) centers are well-established and can be directly applied.

Research into manganese-catalyzed dimerization and cross-coupling of terminal alkynes provides significant insight into the initial coordination step. acs.orgchemrxiv.org For instance, a pre-catalyst such as an alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], is activated by the migratory insertion of a CO ligand into the Mn-alkyl bond. acs.orgnih.gov This creates a coordinatively unsaturated 16-electron acyl intermediate. This reactive species can then undergo C-H bond activation with a terminal alkyne, like hex-1-yne, to form an active Mn(I) acetylide catalyst. acs.orgchemrxiv.org This process involves the initial coordination of the alkyne to the manganese center.

The proposed mechanism suggests the formation of a manganese acetylide complex, [Mn(L)n(CO)₂(C≡CR)], where 'R' for hex-1-yne would be a butyl group. acs.orgnih.gov This intermediate is key to subsequent catalytic transformations like dimerization or semihydrogenation. acs.orgacs.org The coordination of the alkyne is a critical step that dictates the selectivity and efficiency of these reactions.

Ligand Scaffold Design in Manganese(I)-Alkyne Iodide Complex Synthesis

The ligand environment around the manganese(I) center plays a crucial role in the stability of the complex and its reactivity towards alkynes. The design of the ligand scaffold, particularly the choice of carbonyl and phosphine-based ligands, is a key aspect of synthesizing functional iodomanganese(I)-alkyne complexes.

Carbonyl Ligands and Their Exchange

Carbonyl (CO) ligands are fundamental in the precursors derived from Mn₂(CO)₁₀. They are strong π-acceptors, which stabilize the low-valent Mn(I) center. However, for an alkyne to coordinate, at least one CO ligand typically needs to dissociate or be substituted. researchgate.net

The substitution of CO ligands in complexes like Mn(CO)₅I by other donor ligands is a common strategy to tune the electronic and steric properties of the metal center. wiley-vch.de This ligand exchange can be promoted thermally or photochemically. wiley-vch.deexlibrisgroup.com For instance, the reaction of Mn(CO)₅Br with chelating diphosphines in refluxing chloroform (B151607) leads to the substitution of two CO ligands to form complexes of the type fac-[MnBr(CO)₃(L-L)]. rsc.org This substitution creates a more electron-rich and sterically defined environment, which can influence the subsequent coordination and activation of a terminal alkyne.

Phosphine-Based Ligands (e.g., Bisphosphine, PCP Pincers)

Phosphine (B1218219) ligands are widely used in manganese(I) chemistry to modulate catalytic activity and stability. nih.govnih.gov Their electronic and steric properties can be finely tuned by varying the substituents on the phosphorus atom.

Bisphosphine Ligands: Chelating bisphosphine ligands, such as 1,2-bis(di-iso-propylphosphino)ethane (dippe), have proven highly effective in manganese-catalyzed reactions involving alkynes. acs.orgacs.org In complexes like fac-[Mn(dippe)(CO)₃(R)], the bisphosphine ligand provides stability and influences the reactivity of the metal center, facilitating processes like migratory CO insertion that are necessary for alkyne activation. acs.orgnih.gov The use of chiral bisphosphine ligands has also enabled the development of asymmetric catalytic processes. nih.govnih.govrsc.orgresearchgate.net

PCP Pincer Ligands: Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. PCP pincer ligands, which have a central carbanionic donor flanked by two phosphine arms, have been successfully incorporated into manganese(I) complexes. rsc.orgacs.org For example, reacting Mn₂(CO)₁₀ with a proligand like (P(C–Br)PCH₂-iPr) via solvothermal oxidative addition yields the Mn(I) PCP pincer complex [Mn(PCPCH₂-iPr)(CO)₃]. rsc.org These robust complexes provide a stable platform for studying fundamental reaction steps and for developing catalysts. The defined coordination sphere of PCP ligands can enforce specific geometries that may favor the coordination and subsequent reaction of substrates like hex-1-yne. acs.orgmdpi.comnih.gov

| Ligand Type | Example(s) | Role in Synthesis |

| Carbonyl | CO | Stabilizes Mn(I) precursors; its exchange allows for alkyne coordination. wiley-vch.deresearchgate.net |

| Bisphosphine | dippe | Enhances stability and promotes reactivity for alkyne activation. acs.orgacs.org |

| PCP Pincer | PCPCH₂-iPr | Forms highly stable, well-defined complexes for catalytic applications. rsc.orgacs.org |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry, prized for their strong σ-donating properties which can stabilize a wide array of metal complexes in various oxidation states. bohrium.comwikipedia.org In the context of manganese chemistry, NHCs are effective in stabilizing low-valent manganese(I) and manganese(II) centers, which are precursors to the target alkyne complexes. researchgate.netresearchgate.net

The synthesis of manganese(I)-NHC-alkyne complexes typically follows a multi-step approach. A common starting point is the reaction of a manganese(II) halide, such as manganese(II) chloride, with a pre-formed free NHC ligand or through the in-situ deprotonation of an NHC precursor, like an imidazolium (B1220033) salt, using a strong base. magtech.com.cnresearchgate.net This yields a manganese(II)-NHC complex. For instance, aryl-substituted NHC ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) and 1,3-dimesitylimidazol-2-ylidene (IMes) can be directly added to MnCl₂(THF)₁.₆ to form dimeric complexes of the formula [Mn₂Cl₂(μ-Cl)₂(NHC)₂]. researchgate.net

Subsequent reduction of the Mn(II) center to Mn(I) and ligand exchange introduces the alkyne and iodide moieties. The reduction can be achieved with various reducing agents, and the introduction of hex-1-yne and an iodide source would lead to the formation of the desired [Mn(NHC)(hex-1-yne)I] type complex. The strong Mn-C bond formed with the NHC ligand provides the necessary stability to the otherwise reactive manganese(I)-alkyne system.

| NHC Ligand | Manganese Precursor | Synthetic Method | Resulting Complex Type |

|---|---|---|---|

| IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | MnCl₂(THF)₁.₆ | Direct carbene addition | [Mn₂Cl₂(μ-Cl)₂(IPr)₂] |

| IMes (1,3-dimesitylimidazol-2-ylidene) | MnCl₂(THF)₁.₆ | Direct carbene addition | [MnCl₂(IMes)₂] |

| Imidazolium Salt | MnCl₂ | In-situ deprotonation with a strong base | Mn(II)-NHC complex |

Cyclopentadienyl (B1206354) and Related π-Donor Ligands

Cyclopentadienyl (Cp) and its derivatives are archetypal π-donor ligands in organometallic chemistry, known for their ability to stabilize transition metals. The most famous example in manganese chemistry is (η⁵-Cyclopentadienyl)Tricarbonylmanganese(I), also known as Cymantrene (B8566760). marshall.edu The synthetic principles for creating such half-sandwich complexes can be adapted for the preparation of iodomanganese(I)-alkyne species.

The synthesis of cymantrene derivatives often involves the reaction of a manganese carbonyl halide, such as Mn(CO)₅Br, with a cyclopentadienyl anion source like sodium cyclopentadienide (B1229720) (NaCp). marshall.edu A more effective precursor, Mn(CO)₃(pyridine)₂Br, has been shown to produce cymantrene in high yields. marshall.edu

To generate a complex such as (η⁵-Cp)Mn(I)(hex-1-yne)I, a plausible route would involve the substitution of the carbonyl ligands in a precursor like (η⁵-Cp)Mn(CO)₃. Photochemical or thermal activation can be used to induce ligand substitution, allowing for the displacement of CO ligands by iodide and hex-1-yne. Alternatively, starting with a different manganese(I) precursor already bearing the Cp ligand could provide a more direct pathway. For instance, reacting a hypothetical "(η⁵-Cp)Mn(I)" synthon with sources of iodide and hex-1-yne would be a target transformation. The synthesis of planar chiral tricarbonylcyclopentadienylmanganese complexes has been achieved via ligand transfer reactions, showcasing the modularity of these systems. rsc.org

| Cp Source | Manganese Precursor | Key Reaction | Product Example |

|---|---|---|---|

| Na(C₅H₅)•DME | Mn(CO)₃(pyridine)₂Br | Salt metathesis | (C₅H₅)Mn(CO)₃ (Cymantrene) |

| NaCp | Mn(CO)₅Br | Salt metathesis (lower yield) | (C₅H₅)Mn(CO)₃ |

| Planar chiral ferrocene (B1249389) derivatives | [(naphthalene)Mn(CO)₃]BF₄ | Ligand transfer | Planar chiral (Cp-derivative)Mn(CO)₃ |

Generation of Reactive Manganese(I)-Alkyne Intermediates in situ

For many catalytic applications, the isolation of a stable manganese(I)-alkyne complex is unnecessary and can be synthetically challenging. Instead, the reactive intermediate is often generated in situ from a more stable and easily handled precatalyst. acs.org This approach is common in manganese-catalyzed reactions involving alkynes, such as hydroboration and semihydrogenation. nih.govacs.org

Typically, a manganese(II) complex, often bearing a pincer ligand like 2,6-bis(diisopropylphosphinomethyl)pyridine (iPrPNP), serves as the precatalyst. nih.govrsc.org This Mn(II) species, for example [Mn(iPrPNP)Cl₂], is introduced to the reaction mixture containing the alkyne substrate (e.g., hex-1-yne). The active manganese(I) species is then generated by adding a reducing agent or an activator, such as sodium triethylborohydride (NaHBEt₃). nih.govrsc.org

This in situ reduction of Mn(II) to Mn(I) in the presence of the alkyne leads to the transient formation of a manganese(I)-hydride or a related low-valent species. This intermediate readily coordinates with the alkyne, forming the reactive manganese(I)-alkyne complex directly in the catalytic cycle. acs.orgnih.gov This method circumvents the need to synthesize and isolate the potentially unstable alkyne complex, providing a highly efficient route for catalysis. Mechanistic studies suggest that the reaction of a Mn-H active species with the terminal alkyne is a key step in initiating the catalytic process. rsc.org

| Manganese Precatalyst | Activator / Reducing Agent | Proposed Intermediate | Application |

|---|---|---|---|

| [Mn(iPrPNP)Cl₂] | NaHBEt₃ | Active Mn-H species, then Mn(I)-alkyne complex | Hydroboration of terminal alkynes |

| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | H₂ or KBH₄/Methanol | Mn(I)-hydride species | Semihydrogenation of alkynes |

Electronic Structure and Bonding Analysis of Iodomanganese I Alkyne Systems

Theoretical Investigations of Metal-Carbon and Metal-Alkyne Bonding

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic properties and bonding nature of transition metal complexes that are often difficult to probe experimentally. semanticscholar.orgnih.gov

Density Functional Theory (DFT) Studies on Electronic Configuration

Density Functional Theory (DFT) calculations are a cornerstone for elucidating the molecular structures and electronic configurations of manganese-alkyne complexes. semanticscholar.org For a representative iodomanganese(I)-alkyne system, DFT is employed to optimize the molecular geometry, predicting key bond lengths and angles. bohrium.com In a typical Mn(I) complex, which has a d6 electron configuration, the metal center is often found in a distorted octahedral or related geometry. bohrium.com

DFT studies reveal that the interaction between the manganese(I) center and the hex-1-yne ligand involves both the donation of electron density from the alkyne's π-orbitals to the metal and back-donation from the metal's d-orbitals to the alkyne's π*-antibonding orbitals. rsc.org Calculations on related Mn(I) systems show that the specific ligands attached to the manganese center significantly influence the electronic properties and stability of the complex. mdpi.comnih.gov For instance, the presence of π-acceptor ligands like carbon monoxide can stabilize the low oxidation state of manganese. wikipedia.org DFT computations can quantify the charge distribution, confirming the +1 oxidation state of the manganese and detailing the partial charges on the iodo and alkyne ligands.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Mn-I Bond Length | ~2.65 Å | Indicates a typical single covalent bond between manganese and iodine. |

| Mn-C (alkyne) Bond Length | ~2.10 Å | Reflects the strength of the metal-alkyne interaction. |

| C≡C Bond Length | ~1.25 Å | Slightly elongated compared to free alkyne (~1.21 Å), indicating π-back-bonding. |

| Mulliken Charge on Mn | +0.4 to +0.6 | Confirms the formal +1 oxidation state while showing charge delocalization. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. youtube.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

In iodomanganese(I)-alkyne systems, the HOMO is typically metal-centered, with significant character from the manganese d-orbitals. nih.gov The LUMO is often located on the ligand framework, frequently having π* character from the alkyne or other π-acceptor ligands. nih.govyoutube.com The interaction between the starting electrons (from the HOMO of a nucleophile) and the destination orbital (the LUMO of an electrophile) governs chemical reactions. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals, thereby predicting the most likely sites for nucleophilic or electrophilic attack. researchgate.net

| Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO | -1.5 | Alkyne π* / Ligand-based |

| HOMO | -5.8 | Manganese d-orbital |

| HOMO-LUMO Gap | 4.3 eV | Indicates moderate kinetic stability. |

Insights into Synergic Interactions and Metal-Ligand Back-bonding

The bonding between a transition metal and an alkyne is best described by the Dewar-Chatt-Duncanson model. This model involves a synergic interaction comprising two main components:

σ-donation: The filled π-orbital of the alkyne donates electron density to an empty d-orbital on the manganese center.

π-back-bonding: A filled d-orbital on the manganese center donates electron density back into the empty π* antibonding orbitals of the alkyne ligand.

This synergic process strengthens the metal-ligand bond. The π-back-bonding component is particularly significant in stabilizing low-valent metal centers like Mn(I). By populating the alkyne's π* orbitals, the C≡C triple bond is slightly weakened and elongated, a feature that can be predicted by DFT calculations and verified by crystallographic or spectroscopic methods. rsc.org The extent of back-bonding is sensitive to the other ligands on the metal; electron-donating ligands increase the electron density on the manganese, enhancing its ability to back-donate, while π-accepting ligands compete for this back-donation. rsc.org

Experimental Probes of Electronic Structure and Oxidation States

While theoretical models provide a detailed picture of electronic structure, experimental techniques are essential for validation and for providing direct measurements of physical properties.

X-ray Spectroscopic Characterization (e.g., XANES, XES) for Oxidation and Spin State Sensitivity

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic and local geometric structure of metal complexes. nih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. nih.govresearchgate.net

For manganese complexes, the Mn K-edge XANES spectrum, which arises from the excitation of a 1s core electron, shows a distinct energy shift with changes in the metal's oxidation state. nih.govacs.org Generally, the edge energy increases by approximately 2 eV for each one-unit increase in oxidation state (e.g., from Mn(II) to Mn(III)). nih.gov Therefore, the Mn K-edge energy for a Mn(I) complex would be characteristically lower than that for Mn(II) or Mn(III) compounds. The shape and intensity of pre-edge features in the XANES spectrum provide further information about the coordination geometry and the degree of d-p orbital mixing. nih.govacs.org X-ray Emission Spectroscopy (XES) is complementary to XANES and is even more sensitive to the spin state of the metal center. nih.govcornell.edu

| Oxidation State | Approximate Edge Energy (eV) |

|---|---|

| Mn(I) | ~6537-6539 (projected) |

| Mn(II) | ~6540.5 |

| Mn(III) | ~6542.5 |

| Mn(IV) | ~6544.5 |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. ossila.com It provides information on the potentials at which a species is oxidized or reduced, and can reveal the stability and kinetics of these processes. theijes.com For a hex-1-yne;iodomanganese(I) complex, CV can be used to probe the Mn(I)/Mn(II) redox couple.

A typical cyclic voltammogram for a reversible one-electron oxidation would show an anodic peak (oxidation) and a cathodic peak (reduction). ossila.com The potential midway between these two peaks provides an estimate of the formal reduction potential (E°') for the Mn(II)/Mn(I) couple. This potential is a direct measure of the energy required to remove an electron from the complex, which is related to the energy of the HOMO. A more positive potential indicates that the complex is more difficult to oxidize. The redox potential is highly sensitive to the ligand environment; electron-donating ligands tend to make the complex easier to oxidize (a more negative potential), while electron-withdrawing or π-acceptor ligands make it more difficult to oxidize (a more positive potential). researchgate.net

| Process | Potential (V vs. Fc/Fc+) | Description |

|---|---|---|

| Epa (Anodic Peak) | +0.25 | Potential at which maximum oxidation current occurs (Mn(I) → Mn(II)). |

| Epc (Cathodic Peak) | +0.15 | Potential at which maximum reduction current occurs (Mn(II) → Mn(I)). |

| E°' | +0.20 | Formal reduction potential, indicating the thermodynamic tendency for oxidation/reduction. |

Fundamental Reactivity Patterns of Iodomanganese I Alkyne Complexes

Migratory Insertion Reactions Involving Alkyne Ligands

Migratory insertion is a fundamental step in organometallic chemistry where two adjacent ligands on a metal center couple to form a new, single ligand. wikipedia.org In the context of iodomanganese(I)-hex-1-yne complexes, this process is crucial for the formation of new carbon-carbon bonds. The reaction involves the intramolecular transfer of an anionic ligand (like an alkyl or aryl group) to a coordinated neutral, unsaturated ligand (the alkyne or a carbonyl group). wikipedia.orgopenochem.org This transformation typically results in a coordinatively unsaturated metal center, which can then be occupied by an incoming ligand, propagating a catalytic cycle. libretexts.org

In manganese(I) carbonyl complexes that also contain an alkyl or aryl ligand, the migratory insertion of a carbonyl group (CO) is a well-established pathway to form an acyl intermediate. openochem.orgcsbsju.edu This process is initiated by the migration of the alkyl group to the carbon atom of a cis-positioned CO ligand. libretexts.orgyoutube.com For a hypothetical complex involving iodomanganese(I), an alkyl group, CO ligands, and coordinated hex-1-yne, the reaction would proceed as follows:

Formation of a vacant site: The migration of the alkyl group onto the CO ligand creates a vacant coordination site on the manganese center. libretexts.org

Formation of the acyl ligand: A new metal-acyl bond is formed (Mn-C(O)R). openochem.org

Ligand coordination: The vacant site is subsequently filled by another ligand present in the system, which could be a solvent molecule or the hex-1-yne itself.

This pathway is a critical initiation step in various catalytic processes, such as hydroboration, where the formation of an acyl intermediate precedes the activation of the alkyne. nih.govacs.org The rate of this insertion can be influenced by several factors, including the electronic properties of the metal center and the use of Lewis acids, which can enhance the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Factors Influencing Carbonyl Migratory Insertion Rates

| Factor | Effect on Reaction Rate | Rationale |

| Bulky Ligands | Increased Rate | Relieves steric strain at the metal center by spreading out ligands. libretexts.org |

| Lewis Acids | Increased Rate | Coordinate to the CO oxygen, making the carbonyl carbon more electrophilic. libretexts.org |

| Electron-Poor Metal Center | Increased Rate | Enhances the electrophilicity of the bound CO ligand. libretexts.org |

| First-Row Transition Metals | Faster Rate (vs. 2nd/3rd row) | Correlates with weaker metal-carbon bond strengths in first-row metals. libretexts.org |

A key reaction pathway for manganese(I)-alkyne complexes is the migratory insertion of the alkyne into a manganese-carbon (Mn-C) bond. nih.gov This process is fundamental to manganese-catalyzed C-H activation and alkenylation reactions. nih.govnih.gov When a cyclometalated manganese complex reacts with an alkyne like hex-1-yne, the alkyne first coordinates to the metal center. Subsequently, the coordinated alkyne inserts into the existing Mn-C bond of the cyclometalated ligand, leading to the formation of a larger metallacycle, specifically a seven-membered manganacycle. nih.govnih.govresearchgate.net

The mechanism involves:

Ligand Dissociation: Often initiated by the dissociation of a ligand (e.g., CO) to create a vacant site for the alkyne to coordinate. nih.gov

Alkyne Coordination: The hex-1-yne molecule coordinates to the manganese(I) center in an η²-fashion. nih.gov

Migratory Insertion: The alkyne inserts into the Mn-C bond, expanding the original metallacycle and forming a new carbon-carbon bond. This step is a concerted, intramolecular process. nih.govlibretexts.org

This manganacycle formation is a critical intermediate step that can lead to various final products through subsequent reactions. nih.govucc.ie

Table 2: Kinetic Data for Alkyne Migratory Insertion in Manganese Complexes

| Alkyne Substituent | Reaction Step | Rate Constant (k) |

| Phenylacetylene (B144264) | Solvent (Toluene) Substitution | 1.8 x 10⁸ M⁻¹s⁻¹ |

| Phenylacetylene | C-C Bond Formation (Insertion) | 1.1 x 10⁴ s⁻¹ |

| Ethyl Propiolate | Solvent (Toluene) Substitution | 2.5 x 10⁸ M⁻¹s⁻¹ |

| Ethyl Propiolate | C-C Bond Formation (Insertion) | 3.5 x 10⁵ s⁻¹ |

| Data derived from time-resolved spectroscopic studies on analogous Mn(I) systems. nih.gov |

C-H Bond Activation of Terminal Alkynes by Manganese(I) Centers

Manganese(I) complexes are effective catalysts for the activation of the typically inert C-H bond of terminal alkynes like hex-1-yne. nih.govchemrxiv.org This process is a crucial step in catalytic cycles such as the dimerization and cross-coupling of alkynes. chemrxiv.org The activation of the terminal C(sp)-H bond by a manganese(I) center typically proceeds via an inner-sphere mechanism, often assisted by a base. nih.govchemrxiv.org

Ligand Substitution Dynamics in Manganese(I)-Alkyne Systems

Studies using time-resolved spectroscopy on related manganese carbonyl complexes have elucidated these dynamics. Photolysis can induce ultra-fast dissociation of a CO ligand, creating a transient, coordinatively unsaturated species. nih.gov This species is rapidly trapped by a solvent molecule (e.g., toluene), forming a solvent complex. The alkyne, such as hex-1-yne, then displaces the solvent molecule in a subsequent, slower step to form the reactive η²-alkyne complex, fac-[Mn(C^N)(η²-hex-1-yne)(CO)₃]. nih.gov The rates of these substitution reactions are influenced by the nature of the alkyne and the other ligands present on the manganese center.

Reductive Elimination and H-Transfer Processes

Following the formation of key intermediates like the seven-membered manganacycle, the reaction can proceed through several pathways to yield the final organic products. Two of the most significant pathways are reductive elimination and hydrogen transfer (H-transfer). nih.govnih.gov The specific path taken is often determined by the reaction conditions and the nature of the substrates involved. nih.gov

Reductive Elimination: This is a process where two cis-ligands on the metal center couple and are eliminated from the coordination sphere, with the metal center being formally reduced. In the context of the seven-membered manganacycle formed from alkyne insertion, reductive elimination can lead to the formation of a new C-C or C-H bond, releasing the final alkenylated organic product and regenerating a manganese species that can re-enter the catalytic cycle. nih.govresearchgate.net

H-Transfer: Alternatively, the manganacycle intermediate can undergo a hydrogen transfer process. For terminal alkynes, a second molecule of the alkyne can coordinate and participate in an intramolecular H-transfer, leading to the formation of an alkynyl manganese species and the protonated organic product. nih.govucc.ie The choice between reductive elimination and H-transfer can be controlled by factors like the concentration of the alkyne; an excess of alkyne tends to favor the H-transfer pathway. nih.gov These competing pathways highlight the manganacycle as a critical selectivity-determining intermediate in manganese(I)-catalyzed reactions. nih.gov

Catalytic Applications of Manganese I Complexes in Hex 1 Yne and Terminal Alkyne Transformations

Hydroboration of Terminal Alkynes, including Hex-1-yne

The manganese-catalyzed hydroboration of terminal alkynes is a highly valuable transformation that produces synthetically useful alkenylboronate esters. chemrxiv.org These reactions are noted for their potential to control chemo-, stereo-, and regioselectivity. rsc.orgchemrxiv.orgsemanticscholar.org

The stereochemical outcome of manganese-catalyzed hydroboration of terminal alkynes is highly dependent on the substrate and the catalyst system employed. Research has demonstrated that distinct stereoisomers, either E- or Z-alkenylboronates, can be selectively formed.

For instance, a bench-stable alkyl Mn(I) pincer complex, cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], has been shown to be an effective catalyst for the additive-free hydroboration of terminal alkynes with pinacolborane (HBPin). acs.org This system exhibits divergent stereoselectivity based on the alkyne's substituent:

Aryl alkynes undergo hydroboration with high Z-selectivity. acs.org

Aliphatic alkynes , such as hex-1-yne, yield products with excellent E-selectivity. acs.org

This divergence is attributed to different reaction mechanisms initiated by the catalyst depending on the acidity of the alkyne's C-H bond. acs.org

Conversely, a manganese(II) complex, [Mn(iPrPNP)Cl₂], when activated in situ with NaHBEt₃, exclusively produces E-alkenylboronate esters from both aromatic and aliphatic terminal alkynes. chemrxiv.orgrsc.orgrsc.org This system demonstrates excellent stereo- and regioselectivity for the E-isomer. rsc.org

| Catalyst System | Alkyne Type | Predominant Isomer | Selectivity |

| cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Aryl | Z-alkenylboronate | High |

| cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Aliphatic (e.g., Hex-1-yne) | E-alkenylboronate | Excellent |

| [Mn(iPrPNP)Cl₂] + NaHBEt₃ | Aromatic & Aliphatic | E-alkenylboronate | Exclusive |

Mechanistic investigations into the hydroboration of terminal alkynes catalyzed by the [Mn(iPrPNP)Cl₂] system have revealed a tandem C-H borylation/semihydrogenation pathway. rsc.orgchemrxiv.orgsemanticscholar.org Instead of a direct hydroboration, the reaction proceeds through two distinct steps. The initial step involves the C-H borylation of the terminal alkyne, followed by a semihydrogenation of the resulting alkynylboronate intermediate. chemrxiv.orgrsc.orgchemrxiv.org

Stoichiometric studies suggest that a Mn-H active species reacts with the terminal alkyne to enter the catalytic cycle. rsc.orgchemrxiv.orgsemanticscholar.org In contrast, direct reaction of the catalyst with HBPin can lead to catalyst deactivation. rsc.orgchemrxiv.org The use of an in situ activator like NaHBEt₃ is crucial for promoting the desired hydroboration pathway over competing reactions. chemrxiv.orgrsc.org

The design of the manganese catalyst, particularly the ligand environment, plays a pivotal role in determining the selectivity and efficiency of the hydroboration reaction. Pincer-type ligands have been shown to be particularly effective. acs.orgrsc.org

In the case of the [Mn(iPrPNP)Cl₂] complex (where iPrPNP is 2,6-bis(diisopropylphosphinomethyl)pyridine), the pincer ligand is crucial for catalytic activity. rsc.orgsemanticscholar.org The choice of an in situ activator is also critical; while reagents like RLi or KOtBu result in poor conversion, NaHBEt₃ significantly enhances the chemoselectivity for hydroboration, leading exclusively to E-alkenylboronate esters. rsc.org Without an activator, a mixture of alkynylboronate and E-alkenylboronate esters is formed. chemrxiv.orgrsc.org

For the cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] complex, the PCP pincer ligand framework is key to its catalytic performance. acs.org The catalytic process is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond. acs.org The subsequent step, which dictates the stereochemical outcome, depends on the alkyne substrate. For aromatic alkynes, a C-H activation of the alkyne occurs, while for aliphatic alkynes, a B-H bond cleavage of HBPin is the preferred pathway. acs.org This highlights how the interplay between the catalyst's electronic properties and the substrate's characteristics governs the reaction mechanism and selectivity. acs.org

Hydroarylation of Terminal Alkynes, including Hex-1-yne

Manganese-catalyzed hydroarylation of terminal alkynes represents a step-economical method for forming C-C bonds, typically proceeding through a C-H activation mechanism. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. rsc.org

The hydroarylation of terminal alkynes using manganese catalysts is generally initiated by the activation of an aromatic C-H bond. acs.org A common and operationally simple catalyst system involves MnBr(CO)₅ and an amine base like dicyclohexylamine (B1670486) (Cy₂NH). acs.org The reaction mechanism involves the cooperative action of the manganese center and the base to facilitate the C-H activation step, leading to the formation of a key manganacycle intermediate. acs.org This intermediate then reacts with the terminal alkyne to yield the hydroarylation product. acs.org

The efficiency of these catalysts can be hindered by the formation of stable off-cycle species. nih.gov To address this, more active catalyst precursors, such as MnBr(CO)₃(MeCN)₂, have been designed. These catalysts avoid the formation of less reactive manganacycle-(CO)₄ species, allowing for hydroarylation reactions to occur at near room temperature with lower catalyst loadings. nih.gov

Manganese-catalyzed hydroarylation of terminal alkynes proceeds with high levels of control over both regioselectivity and stereoselectivity. The reaction typically delivers the anti-Markovnikov addition product with high fidelity. acs.org

When terminal alkynes are reacted with aromatic compounds using a MnBr(CO)₅ catalyst system, the addition is highly regio- and stereoselective, producing exclusively E-configured vinylarene products. acs.org This selectivity ensures that the aryl group adds to the terminal carbon of the alkyne, and the hydrogen adds to the internal carbon, resulting in a linear product with a trans-double bond. This transformation is compatible with a range of functional groups, showcasing its broad applicability in organic synthesis. scispace.com

Role of Directing Groups in C-H Functionalization

The utility of directing groups in transition metal-catalyzed C-H functionalization is a well-established strategy to control regioselectivity. In the realm of manganese(I) catalysis, directing groups play a pivotal role in enabling the activation of otherwise inert C-H bonds, typically in aromatic and heteroaromatic systems, followed by coupling with terminal alkynes like hex-1-yne. This approach allows for the formation of new carbon-carbon bonds with high precision.

A prominent example involves the manganese-catalyzed ortho-C-H alkenylation of aromatic N-H imidates with terminal alkynes. In this transformation, the imidate functionality serves as a directing group, facilitating the cyclometalation at the ortho-position of the aromatic ring. The proposed mechanism commences with the NaOPiv-assisted cyclomanganation of the benzimidate to form a manganacycle intermediate. This intermediate then undergoes insertion of the terminal alkyne into the Mn-C bond, leading to the formation of a seven-membered manganacycle. For terminal alkynes, it is proposed that a second alkyne coordinates to the manganese center, followed by an intramolecular hydrogen shift to generate an alkynyl manganese species. A subsequent ligand exchange with the benzimidate releases the alkenylated product. ucc.ie

The directing group's influence is crucial for the initial C-H activation step, bringing the manganese catalyst in close proximity to the target C-H bond and lowering the activation energy for its cleavage. The nature of the directing group can also influence the subsequent steps of the catalytic cycle. While much of the research has focused on the C-H functionalization of arenes that then react with alkynes, the development of directing groups that enable the direct C-H functionalization of the terminal alkyne itself by a manganese(I) catalyst is a developing area of interest.

Hydrosilylation of Terminal Alkynes

The manganese-catalyzed hydrosilylation of terminal alkynes, including hex-1-yne, offers an efficient and atom-economical route to vinylsilanes, which are valuable intermediates in organic synthesis. A key feature of these catalytic systems is the ability to control the stereochemical outcome of the reaction, leading to either E- or Z-vinylsilanes.

Stereodivergent Catalytic Systems (e.g., E- vs. Z-Selective)

Research has demonstrated that the stereoselectivity of manganese-catalyzed hydrosilylation of terminal alkynes can be effectively controlled by the choice of the manganese precursor and reaction conditions. A notable example of a stereodivergent system utilizes different manganese carbonyl complexes. For instance, the mononuclear complex Mn(CO)₅Br has been shown to favor the formation of the E-isomer (anti-Markovnikov addition product). rsc.org In contrast, the dinuclear complex Mn₂(CO)₁₀ tends to produce the Z-isomer. rsc.org

Furthermore, visible-light-initiated manganese-catalyzed hydrosilylation has emerged as a mild and efficient method for the synthesis of Z-vinylsilanes with high regioselectivity (anti-Markovnikov) and stereoselectivity. organic-chemistry.org

The ability to selectively access either the E or Z isomer by tuning the catalyst system is a significant advantage, providing access to a wider range of molecular architectures from the same starting materials.

Dichotomy between Organometallic and Radical Mechanistic Pathways

The stereodivergent outcomes in manganese-catalyzed hydrosilylation of terminal alkynes are often rationalized by the operation of distinct mechanistic pathways: an organometallic pathway and a radical pathway.

The E-selective hydrosilylation catalyzed by mononuclear Mn(I) complexes like Mn(CO)₅Br is proposed to proceed through an organometallic mechanism . rsc.org Density Functional Theory (DFT) calculations suggest that this pathway involves the initial dissociation of a CO ligand from the manganese center, followed by oxidative addition of the silane (B1218182) to form a Mn(III)-hydrido-silyl intermediate. Subsequent insertion of the alkyne into the Mn-H or Mn-Si bond and reductive elimination furnishes the E-vinylsilane. rsc.org

Conversely, the Z-selective hydrosilylation catalyzed by the dinuclear Mn₂(CO)₁₀ complex is believed to occur via a radical mechanism . rsc.orgorganic-chemistry.org This pathway is often initiated by the homolytic cleavage of the Mn-Mn bond, which can be promoted by heat or visible light, to generate a manganese-centered radical. This radical then abstracts a hydrogen atom from the silane to produce a silyl (B83357) radical. The silyl radical adds to the terminal alkyne in an anti-Markovnikov fashion to generate a vinyl radical intermediate. Subsequent hydrogen atom transfer from a hydrogen source, such as the solvent or another molecule of silane, yields the Z-vinylsilane. The steric hindrance in the transition state of the hydrogen atom transfer step is believed to favor the formation of the Z-isomer. rsc.org

This mechanistic dichotomy provides a powerful tool for controlling the stereochemical outcome of the hydrosilyylation reaction.

| Catalyst System | Proposed Mechanism | Predominant Isomer |

| Mononuclear Mn(I) (e.g., Mn(CO)₅Br) | Organometallic | E-vinylsilane |

| Dinuclear Mn(0) (e.g., Mn₂(CO)₁₀) | Radical | Z-vinylsilane |

Dimerization and Cross-Coupling of Terminal Alkynes, including Hex-1-yne

Manganese(I) complexes have also emerged as effective catalysts for the dimerization and cross-coupling of terminal alkynes, providing a direct route to valuable 1,3-enyne structures. These reactions are characterized by their high atom economy and the ability to control the regioselectivity of the coupling process.

Formation of 1,3-Enynes (Head-to-Head vs. Head-to-Tail Selectivity)

The dimerization of terminal alkynes catalyzed by Mn(I) complexes can lead to the formation of either head-to-head or head-to-tail coupled products. The selectivity is highly dependent on the nature of the alkyne substrate.

A notable catalytic system for this transformation is the bench-stable alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]. nih.gov The catalytic cycle is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond, followed by C-H bond activation of the terminal alkyne to form an active Mn(I) acetylide catalyst. nih.gov

For aromatic terminal alkynes , this catalyst system generally leads to the formation of head-to-head dimerization products, specifically the (Z)-1,3-enynes, with high selectivity. nih.gov In contrast, for aliphatic terminal alkynes such as hex-1-yne , the reaction predominantly yields the head-to-tail (geminal) 1,3-enyne isomer. nih.gov

The following table summarizes the selectivity observed in the manganese-catalyzed dimerization of different terminal alkynes.

| Alkyne Substrate | Catalyst | Predominant Dimerization Product | Selectivity |

| Phenylacetylene (B144264) | fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | (Z)-1,4-diphenylbut-1-en-3-yne (Head-to-Head) | High |

| Hex-1-yne | fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | 2-butylhept-1-en-3-yne (Head-to-Tail) | High |

Strategies for Selective Cross-Dimerization

The development of selective cross-dimerization reactions between two different terminal alkynes is a significant challenge due to the potential for competitive homodimerization of each alkyne. However, manganese(I) catalytic systems have shown promise in achieving selective cross-coupling.

One successful strategy involves the cross-coupling of an aromatic alkyne with an aliphatic alkyne . Using the same fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] catalyst, the reaction selectively yields the head-to-tail cross-dimerization product in good yields. nih.gov This selectivity is likely due to the differential reactivity of the aromatic and aliphatic alkynes within the catalytic cycle.

For example, the cross-dimerization of phenylacetylene with hex-1-yne would be expected to selectively form the geminal 1,3-enyne where the phenyl-substituted acetylide adds to the internal carbon of the hex-1-yne. This selective cross-dimerization significantly enhances the synthetic utility of manganese-catalyzed alkyne coupling reactions, allowing for the construction of more complex and diverse molecular frameworks.

Other Hydrofunctionalization Reactions of Terminal Alkynes

Beyond cycloadditions, manganese(I) complexes are effective catalysts for a range of hydrofunctionalization reactions of terminal alkynes, including hex-1-yne. These reactions involve the addition of an H-X moiety across the carbon-carbon triple bond, leading to the formation of valuable vinyl compounds with high regio- and stereoselectivity.

Hydrosilylation: The addition of Si-H bonds across alkynes is a key method for synthesizing vinylsilanes. Air-stable manganese(I)-N-heterocyclic carbene (NHC) complexes have proven to be effective catalysts for the hydrosilylation of terminal alkynes. nih.govscispace.comacs.org These reactions typically exhibit excellent regioselectivity, favoring the anti-Markovnikov addition product, and can be tuned to yield the less thermodynamically stable β-(Z)-vinylsilanes with high stereoselectivity. nih.govscispace.comacs.org The mechanism is believed to proceed through an organometallic pathway involving a manganese(I)-silyl intermediate. nih.govscispace.comacs.org

Hydroboration: Manganese(I)-catalyzed hydroboration of terminal alkynes with reagents like pinacolborane (HBPin) provides a direct route to vinylboronates. acs.orgacs.orgnih.govchemrxiv.org Interestingly, the stereoselectivity of this reaction is dependent on the nature of the alkyne substrate. For aryl alkynes, the reaction is highly Z-selective, while for aliphatic alkynes, such as hex-1-yne, the E-isomer is predominantly formed. acs.orgacs.orgnih.gov Bench-stable alkyl Mn(I) pincer complexes are among the most active precatalysts, and the reaction often proceeds without the need for additives or solvents. acs.org Mechanistic studies suggest two diverging pathways depending on the alkyne: for aromatic alkynes, the reaction is initiated by C-H activation of the alkyne, whereas for aliphatic alkynes, B-H bond cleavage of HBPin is the initial step. acs.orgnih.gov

Dimerization: The selective dimerization of terminal alkynes to form 1,3-enynes is another transformation catalyzed by Mn(I) complexes. An air-stable alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], has been shown to be an efficient precatalyst for this reaction. acs.orgchemrxiv.org The regioselectivity of the dimerization is highly dependent on the alkyne substrate. Aromatic terminal alkynes typically yield head-to-head Z-1,3-enynes, while aliphatic terminal alkynes, including 1-octyne (B150090) as an analogue for hex-1-yne, selectively form head-to-tail gem-1,3-enynes in good to excellent yields. acs.orgchemrxiv.org The catalytic cycle is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond, followed by C-H activation of the terminal alkyne to form the active Mn(I) acetylide catalyst. acs.orgchemrxiv.org

Table 2: Overview of Manganese(I)-Catalyzed Hydrofunctionalization of Terminal Alkynes This table summarizes typical results for aliphatic terminal alkynes, which are expected to be comparable to hex-1-yne.

Mechanistic Investigations of Manganese I Catalyzed Alkyne Reactions

Identification and Characterization of Active Catalytic Species

Central to understanding Mn(I)-catalyzed alkyne reactions is the identification of the catalytically active species that participate in the reaction cycle. Pre-catalysts, often stable Mn(I) carbonyl complexes, undergo activation under reaction conditions to generate transient, highly reactive intermediates. These key intermediates, including manganese hydrides, manganese acetylides, and manganacycles, have been identified through a combination of stoichiometric reactions, spectroscopic analysis, and computational studies.

Manganese hydride species are frequently proposed as the primary active catalysts in various hydrofunctionalization reactions. The activation of a Mn(I) pre-catalyst, for instance, can proceed through the migratory insertion of a carbonyl ligand into a Mn-alkyl bond, followed by hydrogenolysis, to generate a coordinatively unsaturated 16-electron Mn(I)-hydride complex. acs.orgnih.govresearchgate.net This Mn-H species is then capable of reacting with the alkyne substrate.

In the context of alkyne hydroboration, stoichiometric reactions have provided evidence that the reaction of a putative Mn-H active species with the terminal alkyne serves as the entry point into the catalytic cycle. rsc.org This step is often preferred over the reaction with the hydroborating agent, which can lead to catalyst deactivation. rsc.org The formation of Mn-H intermediates is a critical step that dictates the subsequent reaction pathway, leading to the formation of various functionalized products.

In reactions involving terminal alkynes such as hex-1-yne, the formation of manganese acetylide intermediates is a key mechanistic step. These species are typically formed through the C-H activation of the alkyne's sp-hybridized carbon. acs.orgchemrxiv.org For example, an efficient catalytic system for the dimerization of terminal alkynes utilizes a bench-stable alkyl bisphosphine Mn(I) complex. The catalytic process is initiated by migratory CO insertion, yielding an acyl intermediate that undergoes rapid C-H bond cleavage of the alkyne to form an active Mn(I) acetylide catalyst. acs.orgchemrxiv.orgresearchgate.net

A well-characterized example of such an intermediate is [Mn(dippe)(CO)2(C≡CPh)(η²-HC≡CPh)]. researchgate.net This 16-electron Mn(I) acetylide complex is the active species responsible for the subsequent C-C bond formation steps in the dimerization of phenylacetylene (B144264). acs.org The formation and reactivity of these acetylide intermediates are crucial for transformations like dimerization and cross-coupling reactions of terminal alkynes.

Manganacycles are crucial intermediates, particularly in C-H activation/functionalization reactions where an alkyne is used as a coupling partner. These cyclic manganese complexes are typically formed through the migratory insertion of an alkyne into a Mn-C bond, which itself is formed from the initial C-H activation of a substrate guided by a directing group. rsc.orgresearchgate.net This insertion results in a ring-expansion, often leading to the formation of a seven-membered manganacycle. rsc.orgnih.govwhiterose.ac.uk

These seven-membered manganacycles have been identified as key branching points in the catalytic cycle, sitting at a junction that can lead to different products via pathways such as reductive elimination or H-transfer. nih.govwhiterose.ac.uknih.govwhiterose.ac.uk The stability and reactivity of these intermediates can be tuned by the electronic properties of the substrate. For instance, an electron-deficient 2-pyrone ring system has been used to stabilize and observe this key intermediate, providing direct evidence for its role in the catalytic process. nih.govwhiterose.ac.uk Time-resolved spectroscopy has further enabled the direct observation of the transformation of alkyne complexes into manganacycles, elucidating the dynamics of this critical C-C bond-forming step. nih.gov

| Catalytic Intermediate | Formation Pathway | Role in Catalysis | Key Characterization Evidence |

|---|---|---|---|

| Manganese Hydride (Mn-H) | Hydrogenolysis of Mn-acyl species; β-hydride elimination from Mn-alkoxide | Active species in hydrogenation, hydroboration, and hydrosilylation | Stoichiometric reactions, DFT calculations acs.orgnih.govrsc.org |

| Manganese Acetylide | C-H activation of a terminal alkyne by a Mn(I) complex | Key intermediate in alkyne dimerization and cross-coupling | Isolation and structural characterization, DFT calculations acs.orgchemrxiv.orgresearchgate.net |

| Manganacycle (7-membered) | Migratory insertion of an alkyne into a Mn-C bond | Branching point for reductive elimination or H-transfer pathways | Low-temperature NMR, time-resolved IR spectroscopy rsc.orgnih.govnih.gov |

Kinetic Studies and Elucidation of Rate-Determining Steps in Catalytic Cycles

Kinetic studies are essential for a quantitative understanding of reaction mechanisms and for identifying the rate-determining step (RDS) of a catalytic cycle. In Mn(I)-catalyzed alkyne reactions, a combination of experimental rate measurements and computational analysis, such as Density Functional Theory (DFT), has been employed to map out the energy landscapes of the catalytic cycles. researchgate.netepa.gov

For the Mn-catalyzed hydroarylation of alkynes, kinetic studies have shown a first-order dependence on the concentration of the Mn-catalyst. nih.gov DFT calculations have been used to compare different mechanistic pathways, such as those in the hydrosilylation of alkynes. These studies revealed that for a mononuclear Mn(I) catalyst, the alkyne addition process is the rate-determining step. rsc.org

Role of Metal-Ligand Cooperation in Activation Processes

Metal-ligand cooperation (MLC) represents a sophisticated activation strategy in which the ligand is not a mere spectator but actively participates in bond-breaking and bond-making events. In the realm of Mn(I) catalysis, MLC has been identified as a key principle, particularly in hydrogenation and dehydrogenation reactions. researchgate.netacs.org This concept has been extended to other transformations, such as H-P bond activation for the hydrophosphination of unsaturated nitriles. acs.orgnih.gov

The typical mechanism for MLC in Mn(I) pincer complexes involves the deprotonation of a ligand arm, often a methylene (B1212753) group adjacent to a pyridine (B92270) ring, which leads to the dearomatization of the pyridine. nih.gov This creates a more reactive, bifunctional catalyst capable of facilitating substrate activation. For example, in hydrogenation catalysis, the dearomatized ligand can act as a proton relay, while the metal center coordinates the substrate. The reverse process, rearomatization of the ligand, drives product release and catalyst regeneration. nih.gov Computational studies support these pathways, highlighting the crucial role of the ligand's dynamic functionality in the catalytic cycle. nih.gov This cooperative action between the metal and the ligand provides low-energy pathways for substrate activation that would be inaccessible to the metal center alone.

Influence of Solvent Coordination and Substitution Dynamics

The solvent is often an active participant in catalytic cycles, influencing catalyst stability, solubility, and reactivity through direct coordination to the metal center. In Mn(I)-catalyzed alkyne reactions, the coordination and substitution of solvent molecules are often integral steps in the mechanism.

The choice of solvent can have a dramatic impact on catalytic performance. For instance, in the hydroboration of terminal alkynes, a switch from a coordinating solvent like THF to non-coordinating solvents like toluene (B28343) can lead to a significant decrease in catalytic activity or even complete shutdown of the reaction. rsc.org Conversely, in some semihydrogenation reactions, alcoholic solvents are crucial for reactivity, with non-coordinating solvents like THF proving ineffective. acs.org This highlights the specific role the solvent can play, potentially as a proton source or by stabilizing key intermediates.

Time-resolved spectroscopic studies have provided direct insight into solvent dynamics. rsc.org Following the light-induced dissociation of a CO ligand from a Mn(I) pre-catalyst, a solvent molecule can rapidly coordinate to the vacant site. This solvento-complex is often a short-lived intermediate that is subsequently displaced by the alkyne substrate. The rates of both solvent substitution and the subsequent C-C bond formation can be quantified, revealing the influence of alkyne electronics on these fundamental steps. rsc.org Labile solvent ligands, such as acetonitrile, are also intentionally used in catalyst design to create precursors that readily open a coordination site for substrate binding under reaction conditions. nih.gov

| Factor | Influence on Catalytic Mechanism | Example from Literature |

|---|---|---|

| Kinetic Profile | Identifies rate-determining steps and reaction orders. | Alkyne addition found to be the RDS in Mn-catalyzed hydrosilylation. rsc.org |

| Metal-Ligand Cooperation | Enables substrate activation via bifunctional pathways involving dearomatization/rearomatization of the ligand. | Proposed as a key mechanism in Mn(I)-catalyzed hydrogenation and H-P bond activation. acs.orgnih.gov |

| Solvent Effects | Can stabilize intermediates, act as a reagent, or inhibit catalysis through strong coordination. | Reaction activity lost when switching from THF to other solvents in a hydroboration reaction. rsc.org |

| Substitution Dynamics | Coordination of substrate requires dissociation of a ligand (e.g., CO, solvent). | Time-resolved IR shows rapid solvent coordination followed by displacement by the alkyne substrate. rsc.org |

Pathways Involving Photochemical Activation

The utilization of photochemical activation in manganese(I)-catalyzed reactions of alkynes, such as hex-1-yne, represents a significant advancement in synthetic methodology. This approach allows for the generation of highly reactive catalytic species under mild conditions, often leading to unique reactivity and selectivity. The pathways involving photochemical activation are primarily centered on the light-induced dissociation of ligands from the manganese(I) center, creating a vacant coordination site necessary for the catalytic cycle to proceed. While direct mechanistic studies on the specific iodomanganese(1+) and hex-1-yne system are not extensively detailed in the literature, the general principles of photochemical activation in related manganese(I)-carbonyl systems provide a strong basis for understanding the operative mechanisms.

The initial step in these photochemical pathways is the absorption of light by a manganese(I) precatalyst, typically a manganese(I)-carbonyl complex. This photoexcitation leads to the dissociation of a carbon monoxide (CO) ligand, a process that is often rapid and efficient. nih.gov The loss of CO generates a coordinatively unsaturated and highly reactive manganese(I) species. This photogenerated active species is then capable of coordinating with the alkyne substrate, in this case, hex-1-yne, initiating the subsequent steps of the catalytic cycle.

Experimental and theoretical studies on related systems, such as the manganese(I)-catalyzed [2+2+2] cycloaddition of triynes, indicate that irradiation is a key step in driving the reaction under mild conditions (30–80 °C) without the need for additional photoinitiators. Current time information in Cass County, US. In these reactions, a precatalyst like MnBr(CO)5 is often employed. Upon irradiation, this complex is believed to lose a CO ligand to form the active catalytic species. The presence of other ligands, such as phosphines, can play a crucial role in stabilizing the catalyst during the transformation and preventing the formation of inactive cluster species. Current time information in Cass County, US.

The general mechanistic pathway following photochemical activation can be outlined as follows:

Photoinduced Ligand Dissociation: The manganese(I) precatalyst, for instance, a hypothetical [MnI(CO)n] species, absorbs a photon, leading to the ejection of a CO ligand and the formation of a coordinatively unsaturated intermediate. [MnI(CO)n] + hν → [MnI(CO)n-1] + CO

Alkyne Coordination: The photogenerated, reactive manganese(I) species coordinates with one or more molecules of hex-1-yne.

Oxidative Cyclization/Insertion: The coordinated alkyne molecules then undergo further transformations, such as oxidative cyclization to form a manganacycle intermediate. This step is crucial in bringing the alkyne units together.

Reductive Elimination and Catalyst Regeneration: The final product is formed through reductive elimination from the manganacycle, regenerating the manganese(I) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of these photochemical reactions are significantly influenced by factors such as the nature of the ligands on the manganese center and the counteranions present. Current time information in Cass County, US. While detailed studies on organometallic intermediates in manganese-carbonyl catalyzed cyclization-type transformations with alkynes are scarce, the proposed pathways draw parallels with well-understood mechanisms in cobalt-catalyzed reactions. Current time information in Cass County, US.

Research Findings on Photochemical Manganese(I)-Catalyzed Alkyne Reactions

Several studies have highlighted the utility of photochemical activation in manganese(I)-catalyzed transformations of alkynes. A key finding is that the photochemical dissociation of a diphosphine ligand can precede the involvement of the manganese carbonyl species in the catalytic cycle. Current time information in Cass County, US. This underscores the dynamic role of ligands in these light-driven processes.

The following table summarizes key findings from research on related photochemical manganese(I)-catalyzed alkyne reactions, which can be extrapolated to understand the potential behavior of the hex-1-yne;iodomanganese(1+) system.

| Precatalyst System | Alkyne Substrate | Key Findings |

| MnBr(CO)5 / dppm | Triynes | Photochemical activation at 450 nm drives [2+2+2] cycloaddition under mild conditions. Current time information in Cass County, US. The dppm ligand improves catalyst performance and stability. Current time information in Cass County, US. |

| Mn(I) complexes | General Alkynes | Time-resolved spectroscopy has shown that photolysis leads to rapid (<5 ps) CO dissociation, generating the key catalytically active species. nih.gov |

| Mn2(CO)10 | Diphenylacetylene | Early examples demonstrated cyclotrimerization under more drastic photochemical conditions. |

These findings collectively suggest that a photochemical approach using an iodomanganese(1+) source would likely proceed via an initial light-induced ligand dissociation to generate a reactive species capable of mediating the transformation of hex-1-yne. The specific intermediates and reaction kinetics would, of course, be dependent on the precise ligand sphere of the manganese complex.

Advanced Spectroscopic Characterization of Manganese I Alkyne Systems

Time-Resolved Infrared (TR-IR) Spectroscopy for Reaction Dynamics and Intermediate Detection

Time-Resolved Infrared (TR-IR) spectroscopy is a powerful technique for investigating the rapid reaction dynamics of manganese(I)-alkyne systems. researchgate.net By monitoring changes in the vibrational frequencies of carbonyl (CO) ligands, which are extremely sensitive to the electronic environment of the metal center, TR-IR can track the formation and decay of transient species on timescales from picoseconds to microseconds. acs.org

In a typical experiment involving a manganese(I) carbonyl precursor, photochemical activation via a laser pulse induces the dissociation of a CO ligand. acs.orgrsc.org This ultrafast process creates a coordinatively unsaturated and highly reactive intermediate. The loss of a π-accepting CO ligand results in increased electron density at the manganese center, which is observable as a significant red shift (lower frequency) in the ν(CO) stretching bands of the remaining carbonyls. nih.gov

The introduction of hex-1-yne to this activated species leads to the rapid coordination of the alkyne to the manganese center, forming an η²-alkyne complex. This coordination can be directly observed through further shifts in the ν(CO) bands. Subsequent steps in the catalytic cycle, such as the migratory insertion of the alkyne into a metal-carbon bond, can also be monitored in real-time, providing quantitative kinetic data on these crucial transformations. acs.orgnih.gov For instance, the rate constant for an alkyne insertion process in a related manganese system was determined to be (5.62±1.91) ×10⁵ s⁻¹. nih.gov

Table 1: Hypothetical TR-IR Data for the Reaction of a Mn(I) Carbonyl Precursor with Hex-1-yne

| Species | Description | Characteristic ν(CO) Bands (cm⁻¹) |

|---|---|---|

| [Mn(I)(CO)nI] | Parent Complex | ~2030, 1950 |

| [Mn(I)(CO)n-1I] | Transient Intermediate (after CO loss) | ~1980, 1910 |

| [Mn(I)(η²-hex-1-yne)(CO)n-1I]⁺ | Alkyne Complex | ~1995, 1925 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of diamagnetic manganese(I)-alkyne complexes in solution. researchgate.netmdpi.comlibretexts.org By analyzing various nuclei, NMR provides a complete picture of the molecular framework, ligand connectivity, and dynamic processes.

¹H NMR spectroscopy is primarily used to characterize the organic ligands bound to the manganese center, including the hex-1-yne substrate. encyclopedia.pub The chemical shifts and coupling patterns of the protons on the hex-1-yne molecule provide definitive evidence of its coordination. Upon binding to the manganese(I) ion, the resonances of the alkyne's protons, particularly the acetylenic proton (if present) and the protons on the adjacent methylene (B1212753) group, experience a noticeable shift compared to the free alkyne. This shift is caused by the change in the electronic environment upon coordination. For example, in related σ-alkane complexes of manganese, the coordinated C-H group resonance is shifted significantly upfield to negative δ values. researchgate.net Monitoring these changes allows for the confirmation of complex formation and can be used to track substrate transformation over the course of a reaction. youtube.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Free vs. Coordinated Hex-1-yne

| Proton Group (in Hex-1-yne) | Free Ligand (Hypothetical) | Coordinated to Mn(I) (Hypothetical) |

|---|---|---|

| ≡C-H | ~1.80 | ~2.5 - 4.0 |

| -CH₂-C≡ | ~2.20 | ~2.8 - 3.5 |

| -CH₂-CH₂-C≡ | ~1.50 | ~1.60 |

| CH₃- | ~0.90 | ~0.95 |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the complex, most importantly the alkyne carbons involved in bonding to the manganese center. libretexts.org The chemical shifts of the sp-hybridized alkyne carbons are highly sensitive to their electronic environment. youtube.comyoutube.com Upon η²-coordination to the manganese(I) center, these carbon signals typically shift significantly downfield. This deshielding effect is a hallmark of alkyne coordination and reflects the donation of electron density from the alkyne's π-orbitals to the metal and back-donation from the metal's d-orbitals into the alkyne's π*-antibonding orbitals. This technique is crucial for confirming the nature of the metal-alkyne interaction. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Alkyne Carbons

| Carbon Atom | Free Hex-1-yne (Hypothetical) | Coordinated to Mn(I) (Hypothetical) |

|---|---|---|

| C≡CH | ~84 | ~100 - 120 |

| C≡CH | ~68 | ~90 - 110 |

In manganese(I)-alkyne systems containing phosphine (B1218219) co-ligands, ³¹P NMR spectroscopy is an exceptionally informative technique. ed.gov Since ³¹P has a 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus. scispace.com The chemical shift of a phosphorus atom is acutely responsive to its electronic environment. The difference between the chemical shift of the manganese-bound phosphine and the free phosphine ligand is known as the coordination shift (Δδ = δcomplex - δligand). researchgate.net This value provides insight into the electronic properties of the manganese center. Furthermore, ³¹P NMR can be used to study the dynamics of phosphine ligands, such as ligand exchange or dissociation, which may be observed through temperature-dependent changes in the spectra, like signal broadening or coalescence. slideshare.netresearchgate.net

Table 4: Hypothetical ³¹P NMR Data for a Phosphine Ligand

| Species | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |

|---|---|---|

| Free PPh₃ | ~ -5 | N/A |

| [Mn(I)(hex-1-yne)(PPh₃)(CO)₂I]⁺ | ~ +25 | ~ +30 |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Mechanistic Probing

Electrospray Ionization Mass Spectrometry (ESI-MS) has become a vital tool for studying reaction mechanisms in organometallic chemistry. acs.org As a soft ionization method, ESI-MS allows for the transfer of intact ionic species and non-covalent complexes from solution into the gas phase for mass analysis. mdpi.comnih.gov This capability is particularly useful for characterizing the target hex-1-yne;iodomanganese(1+) cation, allowing for precise mass determination and confirmation of its composition.

Beyond simple characterization, ESI-MS is employed to gain mechanistic insights by directly observing reaction intermediates. researchgate.net By analyzing aliquots of a reaction mixture over time, it is possible to identify and track the concentrations of key species, including catalyst resting states, activated intermediates, and products. This provides a "snapshot" of the species present in solution, helping to corroborate or refute proposed mechanistic pathways. acs.orgosti.gov

Table 5: Expected ESI-MS Data for the Target Cation

| Ion | Formula | Expected m/z (for ⁵⁵Mn, ¹²⁷I) |

|---|---|---|

| [Mn(I)(hex-1-yne)I]⁺ | [C₆H₁₀IMn]⁺ | 263.98 |

UV-Visible Spectroscopy for Electronic Transitions and Reactivity Monitoring

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure of manganese(I)-alkyne complexes. libretexts.org The absorption of light in the UV and visible regions promotes electrons from lower-energy orbitals to higher-energy orbitals. For transition metal complexes, these transitions are typically of two main types: d-d transitions and charge-transfer transitions. libretexts.orgaskfilo.com

The d-d transitions, which involve the excitation of an electron from one d-orbital to another, are often weak for d⁶ manganese(I) complexes. More prominent and informative are the charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). libretexts.org The coordination of the hex-1-yne ligand alters the electronic structure of the manganese center, which is reflected in the energy and intensity of these transitions. Consequently, UV-Vis spectroscopy can be used to monitor the formation of the alkyne complex from its precursor and to study its subsequent reactivity by observing changes in the absorption spectrum over time. uni-kiel.de The Beer-Lambert law can be applied to determine the concentration of the complex in solution. libretexts.org

Table 6: Hypothetical UV-Vis Absorption Data

| Species | Transition Type | λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| [Mn(I) Precursor] | d-d | ~450 | ~100 - 500 |

| MLCT | ~320 | ~2,000 - 5,000 | |

| [Mn(I)(hex-1-yne)]⁺ Complex | d-d | ~470 | ~150 - 600 |

| MLCT/LMCT | ~345 | ~3,000 - 8,000 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterization of Carbonyl and Alkyne Ligands

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the characterization of organometallic compounds, such as those involving manganese(I) centers with carbonyl and alkyne ligands. This method provides valuable insights into the molecular structure, bonding, and electronic properties of these complexes by probing the vibrational frequencies of specific functional groups. In the context of a hypothetical "hex-1-yne;iodomanganese(1+)" system, likely existing as a carbonyl complex such as fac-[Mn(CO)₃(hex-1-yne)I], FT-IR spectroscopy would be crucial for identifying and characterizing the carbonyl (C≡O) and alkyne (C≡C) ligands.